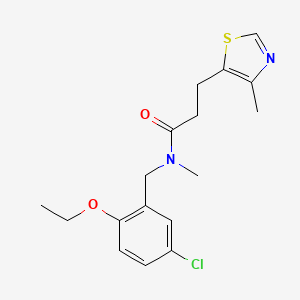

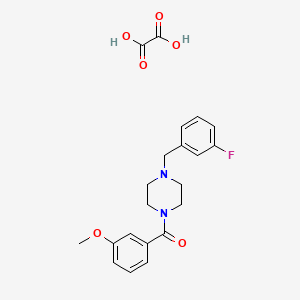

![molecular formula C18H13ClFNO3 B5525175 5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide is a chemical compound that belongs to a class of organic molecules containing furamide groups. It is characterized by the presence of chlorophenyl and fluorophenyl rings, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide often involves complex organic reactions. For example, Wang et al. (2000) have discussed the synthesis of related compounds under liquid-liquid phase transfer catalysis conditions, using polyethylene glycol-400 as a catalyst (Wang et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by various spectroscopic methods. The furanyl, chlorophenyl, and fluorophenyl groups contribute to a complex molecular structure. As reported by El-Hiti et al. (2019), similar compounds show a close to planar structure with specific dihedral angles (El-Hiti et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity

Compounds similar to "5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide" have been investigated for their antipathogenic properties. For instance, derivatives have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Mitochondrial Permeability Transition Inhibition

Research into similar furamide compounds has led to the discovery of structures that can inhibit Ca²⁺-induced mitochondrial swelling, a crucial factor in vascular dysfunction and ischemia/reperfusion injury. This points to the therapeutic potential of these compounds in treating conditions related to mitochondrial dysfunctions (Murasawa et al., 2012).

Anticancer Activity

Schiff bases related to "5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide" have been synthesized and shown to exhibit cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings underscore the potential of these compounds in cancer therapy, highlighting their ability to induce apoptosis in cancer cells while sparing normal cells (Uddin et al., 2019).

Material Science Applications

In the field of materials science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been developed. These polymers demonstrate good thermal stability and solubility in polar solvents, making them suitable for applications requiring durable and flexible materials (Hsiao & Yu, 1996).

Synthesis and Reactivity Studies

The reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate has been explored, leading to the formation of compounds with potential biological activity. Such studies are fundamental in developing new synthetic routes for pharmaceuticals and other bioactive molecules (Nikolaenkova, Tikhonov, & Grishchenko, 2019).

Eigenschaften

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3/c19-13-5-1-4-8-16(13)23-11-12-9-10-17(24-12)18(22)21-15-7-3-2-6-14(15)20/h1-10H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBWZGHFWSQXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

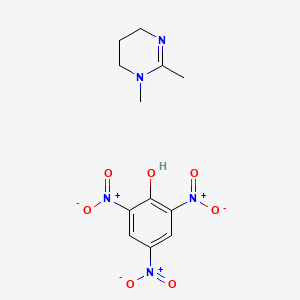

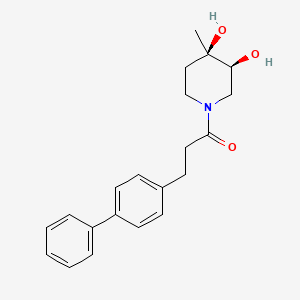

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

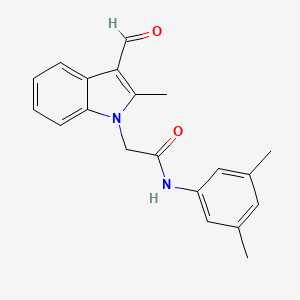

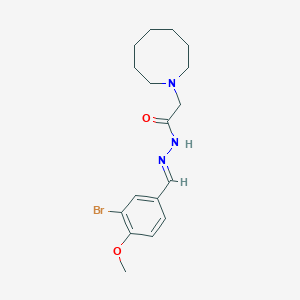

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

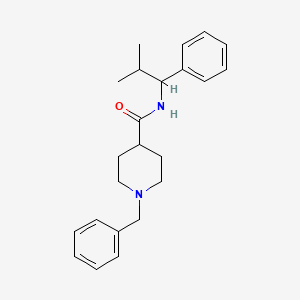

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

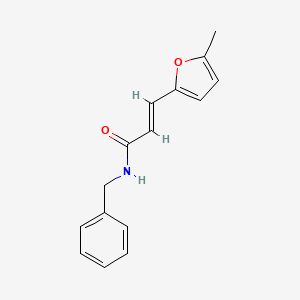

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)